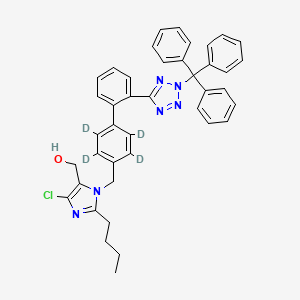

N-Trityl Losartan-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Analytical Science and Bioanalysis

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

Internal standards are indispensable in quantitative bioanalysis to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. Stable isotope-labeled internal standards, such as N-Trityl Losartan-d4, are highly favored due to their ability to closely mimic the behavior of the analyte.

Biological samples, such as plasma, serum, and urine, contain a multitude of endogenous compounds that can interfere with the ionization process of the analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to signal suppression or enhancement, compromising quantitative accuracy wuxiapptec.comclearsynth.com. Deuterated internal standards like this compound possess nearly identical chemical and physical properties to the target analyte, including their ionization behavior. Consequently, they experience similar ionization suppression or enhancement effects from the sample matrix. This co-elution and similar ionization behavior allow this compound to effectively compensate for matrix effects, ensuring that the measured ratio of analyte to internal standard remains consistent and reliable, even in the presence of significant matrix components wuxiapptec.comclearsynth.comresearchgate.netnih.gov.

The selection and application of an internal standard require careful consideration of its response variability and parallelism with the analyte. A "good" internal standard should exhibit a consistent response across the relevant concentration range and behave chromatographically and analytically in parallel with the analyte throughout the entire assay procedure biopharmaservices.comwuxiapptec.com. Significant variations in the internal standard's response can indicate issues with the analytical process or the suitability of the IS itself, potentially impacting the accuracy of quantitative results wuxiapptec.com. While specific data on this compound's response variability is not detailed in the provided snippets, its classification as a stable isotope-labeled standard suggests it is designed to meet these criteria for reliable analysis veeprho.com. Methodological considerations also involve ensuring that the internal standard is added early in the sample processing to account for all potential sources of variability wuxiapptec.com.

Development and Validation of Analytical Methods for Losartan and its Analogues

This compound serves as a valuable tool during the development and validation of analytical methods for Losartan and its related compounds.

Developing robust analytical methods for bioanalysis necessitates the use of appropriate internal standards. Deuterated standards are generally preferred because their structural similarity to the analyte ensures comparable recovery during sample preparation and similar ionization characteristics during mass spectrometry detection biopharmaservices.comwuxiapptec.comclearsynth.com. When developing methods for Losartan, incorporating this compound involves optimizing chromatographic separation to ensure adequate resolution from the analyte and potential matrix components, as well as selecting appropriate mass spectrometry parameters (e.g., ionization mode, precursor and product ion transitions) for sensitive and selective detection of both the analyte and the deuterated standard researchgate.netbioanalysis-zone.comwalshmedicalmedia.comresearchgate.netuio.noakjournals.com. The compound is considered ideal for researchers and laboratories involved in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research of Losartan veeprho.com.

The validation of analytical methods using this compound as an internal standard involves assessing several key performance parameters to ensure the method's suitability for its intended purpose. These parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability researchgate.netwalshmedicalmedia.comresearchgate.netjapsonline.combioline.org.brresearchgate.net.

Linearity: The method must demonstrate a linear relationship between the measured response and the analyte concentration over a defined range.

Accuracy: This refers to the agreement between the measured value and the true value, typically expressed as percent bias, which should generally be within ±15% of the nominal value (±20% near the LOQ) japsonline.com.

Precision: This measures the agreement between a series of measurements, usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Acceptance criteria typically require RSD to be within 15% japsonline.com. For instance, studies involving Losartan have reported precision (%RSD) values as low as 0.91% bioline.org.br.

Selectivity: The method must be able to accurately measure the analyte in the presence of other components in the sample matrix.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process for both the analyte and the internal standard. For deuterated Losartan (Losartan D4), a recovery of 82.08% has been reported fda.gov.

Stability: The analyte and internal standard must remain stable under various storage and analytical conditions.

Methods employing deuterated internal standards, such as those used for Olmesartan, have demonstrated accurate and precise results across wide linearity ranges (e.g., 5–2500 ng/mL) and have been successfully validated according to international guidelines researchgate.net. This compound contributes to ensuring that these validation parameters are met, thereby guaranteeing the reliability of quantitative analyses.

Role in Quality Control and Quality Assurance Frameworks

This compound serves as a crucial internal standard in quantitative bioanalytical methods for Losartan. Its structural similarity to Losartan, coupled with the presence of deuterium (B1214612) atoms, allows it to co-elute with the analyte during chromatographic separation while being distinguishable by mass spectrometry. This characteristic is vital for accurate quantification, as it compensates for variations in sample preparation, extraction efficiency, and instrument response. In quality control (QC) and quality assurance (QA) frameworks, this compound is employed to validate analytical methods, ensuring their specificity, linearity, accuracy, and precision. Its use contributes to the reliability of data generated for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), and for routine monitoring of drug products and biological matrices veeprho.comcaymanchem.comclearsynth.comclearsynth.comesschemco.com. The availability of comprehensive characterization data, including purity and isotopic enrichment, is essential for its application in these regulated environments clearsynth.comclearsynth.com.

Impurity Profiling, Degradation Pathways, and Isotopic Integrity Considerations

Identification and Characterization of Synthetic and Process-Related Impurities

The manufacturing process of N-Trityl Losartan-d4 can introduce various impurities, stemming from starting materials, intermediates, or side reactions. These impurities can be broadly categorized as trityl-related, deuterated by-products, and others.

Trityl-Related Impurities of Losartan (e.g., N-Trityl Losartan Isomer, N-Trityl Losartan Carboxaldehyde)

During the synthesis of Trityl Losartan, the precursor to Losartan, several trityl-protected impurities can form.

N-Trityl Losartan Isomer: This impurity, also known as Isolosartan (when deprotected), arises from the alkylation step in the synthesis. asianpubs.orgresearchgate.net The imidazole derivative has two possible nitrogen atoms for the reaction to occur. While the desired product is N-Trityl Losartan, a regioisomeric form, N-Trityl Losartan Isomer, can be produced due to the delocalization of electrons within the imidazole ring. asianpubs.orgresearchgate.net

N-Trityl Losartan Carboxaldehyde: This impurity is formed through the oxidation of the primary alcohol (hydroxymethyl group) on the imidazole ring of N-Trityl Losartan. newdrugapprovals.orggoogle.com This oxidation can occur during the synthesis or as a degradation product. asianpubs.orgsemanticscholar.org It serves as an intermediate in the synthesis of Losartan's active metabolite, EXP-3174. asianpubs.orgpharmaffiliates.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-Trityl Losartan Isomer | 150098-04-7 | C41H37ClN6O | 665.23 |

| N-Trityl Losartan Carboxaldehyde | 133910-00-6 | C41H35ClN6O | 663.21 |

Deuterated Impurities and By-products (e.g., this compound Carboxaldehyde, Losartan-d4 Carboxylic Acid)

When producing the deuterated analogue, this compound, corresponding deuterated impurities are also expected.

This compound Carboxaldehyde: This is the deuterium-labeled counterpart to the N-Trityl Losartan Carboxaldehyde impurity. veeprho.compharmaffiliates.com It is an oxidized by-product of this compound and is often utilized as a labeled internal standard for analytical and pharmacokinetic studies to ensure accurate quantification. veeprho.com

Losartan-d4 Carboxylic Acid: This compound is the deuterated version of EXP-3174, the major active metabolite of Losartan. medchemexpress.comtheclinivex.com It is formed by the oxidation of the hydroxymethyl group on the imidazole ring, proceeding through the aldehyde intermediate. asianpubs.orggoogle.com As a stable isotope-labeled metabolite, it is a crucial reference material in metabolic research and therapeutic drug monitoring. veeprho.comtheclinivex.comesschemco.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound Carboxaldehyde | N/A | C41H31D4ClN6O | 667.23 |

| Losartan-d4 Carboxylic Acid | 1246820-62-1 | C22H17D4ClN6O2 | 440.92 |

Comprehensive Analytical Strategies for Impurity Detection and Quantification

A robust analytical framework is essential for ensuring the purity and quality of this compound. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the main compound from its various impurities. asianpubs.orgresearchgate.net Modern methods often couple HPLC with high-resolution mass spectrometry (LC-MS/HRMS), which allows for both the detection and structural elucidation of known and unknown impurities. nih.govnih.govresearchgate.netbohrium.com

These advanced analytical approaches are capable of detecting impurities at very low levels, often in the range of 0.05% to 0.15%. asianpubs.org The use of tandem mass spectrometry (LC-MS/MS) is particularly valuable for characterizing degradation products by analyzing their fragmentation patterns. semanticscholar.org For quantitative analysis, especially in biological matrices, stable isotope-labeled internal standards like this compound Carboxaldehyde are employed to improve the accuracy and reliability of the measurements. veeprho.com

Pathways of Chemical Degradation Relevant to Losartan and its Deuterated Analogues

Forced degradation studies are critical for understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions. Studies on Losartan potassium show that it is relatively stable under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, with minimal degradation observed. semanticscholar.org

However, Losartan is susceptible to oxidative stress. In the presence of hydrogen peroxide (H₂O₂), Losartan undergoes significant degradation. semanticscholar.org The primary degradation pathway involves the oxidation of the 5-hydroxymethyl group on the imidazole ring. This group is first oxidized to form the corresponding aldehyde (Losartan Aldehyde), which can be further oxidized to form the carboxylic acid metabolite, EXP-3174. semanticscholar.org It is anticipated that this compound would follow analogous degradation pathways, with its hydroxymethyl group being oxidized to form this compound Carboxaldehyde and subsequently, after deprotection and further oxidation, Losartan-d4 Carboxylic Acid.

Assessment of Isotopic Purity and Potential for Deuterium (B1214612) Scrambling

For any deuterated compound used as an internal standard or in metabolic studies, assessing its isotopic purity is of paramount importance. The isotopic purity refers to the percentage of molecules that contain the specified number of deuterium atoms at the correct positions. High isotopic purity (typically >98%) is required to ensure accuracy in mass spectrometry-based quantification. esschemco.com

A key consideration during the synthesis of deuterated compounds is the potential for "deuterium scrambling," where deuterium atoms migrate to unintended positions on the molecule. The deuterium atoms in this compound are located on the biphenyl (B1667301) ring structure. synzeal.com Deuterium atoms attached to aromatic rings are generally stable and less prone to exchange or scrambling under typical synthetic and storage conditions compared to deuterium on more acidic or labile positions. However, it is crucial to employ synthetic routes and purification methods that minimize this risk. The final product's isotopic integrity must be confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the location and extent of deuteration are as specified.

Role in Mechanistic and Metabolic Pathway Elucidation

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Enzymatic Biotransformation

Deuterium kinetic isotope effects (KIEs) are a fundamental concept in understanding how isotopic substitution can influence the rate of enzymatic reactions. When a deuterium atom replaces a hydrogen atom at a site that is metabolically labile, the stronger carbon-deuterium (C-D) bond can lead to a slower rate of bond cleavage during enzymatic catalysis. This phenomenon is leveraged to study the specific metabolic pathways enzymes utilize.

Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, are extensively involved in the metabolism of Losartan pharmgkb.orgfda.gov. Studies have demonstrated that deuteration at specific sites can significantly alter the metabolic fate of Losartan. For instance, deuteration at the alpha-position of the hydroxyl group in Losartan potassium has been shown to increase its stability towards metabolism by CYP2C9 compared to its non-deuterated counterpart researchgate.netrsc.org. Kinetic and computational studies suggest that this increased stability arises from the slower rate of C-D bond cleavage during the oxidative steps catalyzed by CYP2C9, such as dehydrogenation to a carbonyl intermediate rsc.org. This observation highlights how strategic deuterium placement can modulate the interaction of a drug with metabolic enzymes, thereby influencing its pharmacokinetic profile.

While direct studies on N-Trityl Losartan-d4's specific KIEs are not extensively detailed in the provided search results, the principle applies. The deuterium atoms incorporated into the Losartan structure of this compound are intended to probe these metabolic transformations.

Understanding a drug's metabolic stability is crucial for predicting its in vivo clearance and half-life. Deuterium labeling offers a powerful approach in this regard. Experimentally, this compound can be used in comparative studies alongside unlabeled Losartan. By incubating both compounds with liver microsomes or recombinant CYP enzymes, researchers can directly measure differences in their metabolic rates. Techniques like LC-MS/MS are employed to quantify the parent drug and its metabolites, allowing for the calculation of KIEs and metabolic stability parameters tandfonline.comresearchgate.net.

Computational methods, such as Density Functional Theory (DFT) studies, can complement experimental findings by modeling the transition states of metabolic reactions and predicting the impact of isotopic substitution on reaction rates rsc.org. These combined approaches provide a comprehensive understanding of how deuteration affects metabolic stability and can guide the design of more metabolically robust drug candidates.

Tracing Metabolic Fate and Identifying Metabolites Using Deuterium Labeling

The presence of deuterium atoms in this compound provides a distinct mass signature that is readily distinguishable from unlabeled compounds by mass spectrometry. This allows researchers to precisely track the drug's journey through metabolic pathways and identify its metabolites with high confidence veeprho.commedchemexpress.com. When this compound is administered, its deuterated metabolites will have a higher mass-to-charge ratio (m/z) compared to their non-deuterated counterparts. This mass shift acts as an unambiguous tracer, enabling:

Quantification: Accurate measurement of Losartan and its metabolites in biological fluids (plasma, urine) for pharmacokinetic profiling.

Metabolite Identification: Confirmation of the structure of metabolites by observing the characteristic mass shift.

Pathway Elucidation: Mapping out the sequence of metabolic transformations by identifying the appearance and disappearance of labeled metabolites.

This capability is vital for understanding drug disposition, identifying potential drug-drug interactions, and assessing the formation of active or toxic metabolites.

Mechanistic Studies on the Role of the Trityl Protecting Group in Metabolism

The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group commonly employed in organic synthesis, particularly for alcohols and amines fiveable.metotal-synthesis.com. While this compound itself is a research tool, the trityl group's presence in related compounds or as a modification strategy can influence metabolic fate.

Trityl derivatives are known for their acid-responsiveness, with different substitution patterns affecting their lability. For instance, methoxy-substituted trityl groups (MMT, DMT, TMT) exhibit varying degrees of acid sensitivity, with trimethoxy trityl (TMT) being the most acid-labile nih.gov. This acid-responsiveness has been exploited in the design of drug delivery systems, where trityl-based linkers can be engineered to release active pharmaceutical ingredients (APIs) in response to the acidic microenvironment of tumors or intracellular compartments symeres.comresearchgate.net.

While the trityl group in this compound is primarily a synthetic handle or part of its designation as a specific labeled compound, its inherent chemical properties suggest potential roles in influencing stability or undergoing cleavage under specific physiological conditions. For example, some studies indicate that tritylation can inhibit deamination by enzymes like cytidine (B196190) deaminase nih.gov. Although direct evidence of the trityl group on Losartan undergoing significant metabolism in vivo is not detailed in the provided results, its presence highlights the chemical modifications that can be employed to alter a molecule's properties, including potential interactions with metabolic enzymes or clearance pathways. The acid-lability of the trityl group also implies that under certain acidic physiological conditions, it could potentially be cleaved, although this is more commonly utilized in prodrug strategies rather than direct metabolic pathways of the parent drug.

Future Directions and Emerging Research Applications of N Trityl Losartan D4

Development of Advanced Analytical Techniques with Enhanced Sensitivity and Throughput

The demand for higher sensitivity and throughput in analytical chemistry is a constant driver of innovation, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Stable isotope-labeled compounds like N-Trityl Losartan-d4 are central to the advancement of these techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of a deuterated internal standard is a preferred approach to compensate for signal instability and matrix effects during analysis, thereby improving the accuracy and precision of quantification. pharmanueva.com this compound, as a labeled version of a synthetic intermediate, or as a precursor to the widely used internal standard Losartan-d4, plays a critical role. patsnap.commedchemexpress.com In advanced LC-MS/MS methods, a stable isotope-labeled internal standard (SIL-IS) is the gold standard because it co-elutes with the analyte and behaves nearly identically during extraction, ionization, and fragmentation. This minimizes variability and enhances data reliability. researchgate.net

Future developments will likely focus on ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for even greater specificity and the ability to conduct untargeted screening for unknown metabolites or impurities. nih.gov In these sophisticated methods, this compound can serve not only as an internal standard for quantifying its non-labeled counterpart during process chemistry but also as a reference material for developing methods to monitor the synthesis of deuterated active pharmaceutical ingredients (APIs). The application of these techniques allows for shorter analysis times, making it possible to process a larger number of samples for high-throughput bioanalysis. researchgate.net

Role of this compound in Advanced Analytical Methods

| Analytical Technique | Specific Role of this compound | Benefit |

|---|---|---|

| LC-MS/MS | Internal Standard (or precursor to Losartan-d4 IS) | Corrects for matrix effects and variability, improving accuracy and precision. pharmanueva.comresearchgate.net |

| UHPLC-HRMS | Reference material for method development | Enables high-throughput screening and identification of impurities. nih.gov |

| Process Analytics | Standard for quantifying N-Trityl Losartan | Ensures consistency and quality control during API synthesis. synzeal.com |

Exploration of Novel Isotope-Labeled Probes for Pharmacological and Biological Research

Isotope-labeled compounds are indispensable tools for tracing the metabolic fate of drugs and understanding their biological interactions. The deuterium (B1214612) atoms in this compound make it an essential building block for synthesizing labeled Losartan, which can then be used as a probe in various research applications. pharmaffiliates.com

One emerging area is the study of metabolic pathways and the potential for "metabolic switching" due to deuterium substitution. By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, distinguishing them from endogenous compounds.

Furthermore, the synthesis of labeled compounds like Losartan-d4, facilitated by intermediates such as this compound, is the first step toward creating more complex research probes. For instance, while deuterium is used for mass spectrometry, the same synthetic pathways could be adapted to incorporate positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) imaging. This would enable non-invasive, real-time visualization of drug distribution and target engagement in living organisms. The availability of labeled synthetic intermediates is therefore a critical bottleneck that, once overcome, opens the door to novel pharmacological investigation methods.

Integration into Comprehensive Systems Biology and Metabolomics Studies

Systems biology aims to understand the complex interactions within biological systems by integrating multiple data types, including genomics, proteomics, and metabolomics. nih.gov Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a cell or organism. nih.gov The accuracy and reliability of metabolomic data are paramount for constructing meaningful biological models.

In this context, this compound plays a crucial enabling role. By facilitating the synthesis of deuterated standards like Losartan-d4, it ensures the generation of high-quality, quantitative data on drug and metabolite concentrations in biological fluids like plasma. nih.gov This precise pharmacokinetic data can then be integrated into systems biology models to understand how a drug perturbs metabolic networks. For example, researchers can correlate the levels of Losartan and its active metabolite with changes in endogenous metabolite profiles to elucidate the drug's mechanism of action and off-target effects at a systems level.

The use of stable isotopes also allows for "flux analysis," where the rate of metabolic conversions can be measured. A deuterated drug can be introduced into a system, and the rate of its conversion to various metabolites can be tracked over time. This dynamic data is far more informative than static concentration measurements and is essential for building predictive models of drug response and toxicity, a key goal of systems pharmacology.

Application in Systems Biology and Metabolomics

| Field | Contribution of this compound | Research Outcome |

|---|---|---|

| Metabolomics | Enables accurate quantification of drug metabolites. | Provides high-quality data for metabolite profiling and biomarker discovery. nih.govnih.gov |

| Systems Pharmacology | Facilitates integration of PK data into biological network models. | Allows for a holistic understanding of a drug's effect on cellular pathways. |

| Metabolic Flux Analysis | Serves as a precursor to stable isotope tracers. | Enables dynamic measurement of metabolic rates and drug biotransformation. |

Potential for this compound in Methodologies for Novel Drug Candidates

The principles and methodologies established using compounds like this compound are directly transferable to the development pipelines of new drug candidates. The process of creating, validating, and using a stable isotope-labeled synthetic intermediate as a reference or internal standard is a foundational methodology in modern pharmaceutical development. synzeal.com

For any novel drug candidate, establishing a robust, accurate, and high-throughput bioanalytical method early in development is critical for success. This requires a reliable internal standard, with the stable isotope-labeled version of the drug being the ideal choice. The synthesis and purification of such a standard often requires a labeled intermediate, analogous to this compound. The lessons learned from synthesizing and applying this compound can inform and streamline the creation of analytical reagents for new chemical entities.

Moreover, regulatory bodies like the U.S. Food and Drug Administration (FDA) require rigorous validation of analytical methods for pharmacokinetic and bioequivalence studies. nih.govsaudijournals.com The use of SIL-IS is considered best practice and is often expected. Therefore, the strategic synthesis of labeled intermediates is not just a research tool but a critical component of the regulatory submission package. By serving as a model compound, this compound helps establish a template for the chemical and analytical workflows that can be adapted for future drug candidates, potentially accelerating their journey from laboratory to clinic.

Q & A

Q. What are the key synthetic challenges in preparing N-Trityl Losartan-d4, and how can they be methodologically addressed?

The synthesis of this compound involves deuterium incorporation at specific positions and trityl-group protection. Challenges include maintaining isotopic purity and avoiding deuterium scrambling during acidic/basic conditions. To address this:

- Use anhydrous reaction conditions and deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton exchange .

- Monitor deuterium retention via LC-MS and NMR, focusing on characteristic shifts (e.g., ²H-NMR peaks at ~6.5–7.5 ppm for aromatic deuterium) .

- Purify intermediates via column chromatography with silica gel modified for deuterated compounds .

Q. How is this compound utilized in impurity profiling and metabolite identification studies?

this compound serves as a stable isotopically labeled internal standard (SIL-IS) for quantifying losartan metabolites (e.g., ω-hydroxy metabolites) in biological matrices. Methodological steps include:

- Spiking this compound into plasma/serum samples to correct for matrix effects during LC-MS/MS analysis .

- Optimizing collision energy (e.g., 20–35 eV) to differentiate deuterated and non-deuterated fragments in tandem MS .

- Validating recovery rates (≥85%) and linearity (R² > 0.99) across physiological concentration ranges (1–1000 ng/mL) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₃₃H₂₅D₄ClN₆O) with ≤3 ppm mass error .

- ²H-NMR and ¹³C-NMR : Identify deuterium positions via coupling patterns (e.g., absence of ¹H signals in deuterated carbons) .

- X-ray crystallography : Resolve trityl-group conformation and hydrogen-bonding networks in crystal lattices, if single crystals are obtainable .

Advanced Research Questions

Q. How does deuterium incorporation in this compound influence its receptor-binding kinetics compared to non-deuterated analogs?

Deuterium’s isotopic effect reduces vibrational entropy, enhancing binding stability to the AT1 receptor. Methodological insights:

- Use surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙₜ ≈ 10⁵ M⁻¹s⁻¹; kₒff ≈ 10⁻³ s⁻¹), showing prolonged receptor occupancy for deuterated analogs .

- Compare free-energy landscapes via molecular dynamics (MD) simulations, highlighting deuterium’s role in stabilizing key hydrogen bonds (e.g., between imidazole and Tyr¹¹³ of AT1) .

Q. What experimental strategies resolve discrepancies in reported metabolic pathways of this compound?

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Advanced approaches include:

- Density functional theory (DFT) : Calculate deuterium’s impact on bond dissociation energies (BDEs) to predict metabolic sites resistant to oxidation .

- Pharmacophore modeling : Map electrostatic/hydrophobic features of the trityl group to optimize AT1 receptor affinity (IC₅₀ ≤ 1 nM) .

- Physiologically based pharmacokinetic (PBPK) modeling : Simulate deuterium’s effect on volume of distribution (Vd) and half-life (t₁/₂) using software like GastroPlus .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Follow guidelines from Beilstein Journal of Organic Chemistry and Reviews in Analytical Chemistry:

- Document synthetic protocols with exact equivalents (e.g., 1.2 eq. of trityl chloride) and reaction times (±5% variance) .

- Report analytical parameters (e.g., LC gradient: 5–95% acetonitrile in 10 min; column temperature: 25°C) to enable cross-lab validation .

- Deposit raw spectral data (NMR, MS) in repositories like Zenodo with DOIs for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.